Potassium p-Aminophenyl Sulphate

Description

Significance of Aryl Sulphates in Chemical and Biochemical Sciences

Aryl sulphates are organic compounds characterized by a sulphate group attached to an aromatic ring. This structural motif is of great interest to researchers for several key reasons. In biochemistry, the sulphation of molecules, a process catalyzed by sulfotransferase enzymes, is a major pathway in the metabolism of a vast array of phenolic compounds, including drugs, xenobiotics, and endogenous molecules like neurotransmitters. nih.govnih.gov This conjugation with sulphate typically increases the water solubility of the parent compound, facilitating its excretion from the body. nih.gov However, in some instances, sulphation can lead to bioactivation, creating reactive metabolites. nih.gov

The enzymes responsible for the transfer of a sulphate group are known as sulfotransferases (SULTs). mdpi.com Aryl sulfotransferases, in particular, catalyze the sulfation of a variety of phenols. nih.gov The study of these enzymes and the aryl sulphates they produce is crucial for understanding drug metabolism, toxicity, and various physiological and pathological processes. nih.govmdpi.com For instance, the availability of inorganic sulphate can be a rate-limiting factor in the detoxification of phenolic drugs, and its depletion can lead to nonlinear pharmacokinetics. nih.gov

Furthermore, aryl sulphates are valuable tools in synthetic chemistry. The aryl sulphate group can serve as a leaving group in cross-coupling reactions, and more recently, has been explored as a motif for conjugating and releasing phenolic molecules in applications like antibody-drug conjugates (ADCs). acs.org The enzymatic synthesis of aryl sulphates, often utilizing enzymes like aryl sulfotransferases, is an area of active research, aiming to develop more efficient and environmentally friendly methods for producing these compounds. nih.govacs.orgamanote.com

Academic Research Landscape of p-Aminophenyl Derivatives

p-Aminophenol and its derivatives represent a cornerstone in medicinal chemistry and materials science. The most well-known derivative is paracetamol (acetaminophen), a widely used analgesic and antipyretic drug. pharmacy180.comnih.govbrainkart.com The academic research surrounding p-aminophenol derivatives is extensive, largely driven by the desire to develop new therapeutic agents with improved efficacy and reduced toxicity compared to existing drugs. nih.gov

Researchers have synthesized and evaluated a multitude of p-aminophenol derivatives for a range of biological activities, including analgesic, anti-inflammatory, and antipyretic effects. nih.govresearchgate.net Studies often focus on structure-activity relationships (SAR), attempting to understand how modifications to the p-aminophenol scaffold influence its pharmacological properties. pharmacy180.com For example, research has explored the impact of substituting the amino or hydroxyl groups to modulate the compound's activity and metabolic profile. pharmacy180.comresearchgate.net

Beyond medicinal applications, p-aminophenol derivatives are investigated for their potential in other fields. For instance, they have been used as intermediates in the synthesis of dyes and have been studied for their electrochemical and antioxidant properties. nih.govgoogle.com The rich chemistry of the amino and hydroxyl functional groups allows for a wide variety of chemical transformations, making p-aminophenol a versatile starting material for the synthesis of a diverse array of compounds with potential applications in materials science and other areas. researchgate.net

Current Research Frontiers and Unexplored Avenues for Potassium p-Aminophenyl Sulphate

While the broader families of aryl sulphates and p-aminophenol derivatives have been the subject of extensive research, potassium p-aminophenyl sulphate itself presents several specific and intriguing avenues for investigation. As a readily available and water-soluble salt, it serves as a useful reference standard and starting material in various studies. scbt.comlgcstandards.com

Current Research Focus:

Metabolic Studies: Potassium p-aminophenyl sulphate is a likely metabolite of compounds containing the p-aminophenyl moiety. Research in drug metabolism and toxicology would utilize this compound to identify and quantify metabolic products and to understand the pathways of biotransformation.

Enzymatic Synthesis and Biocatalysis: The compound can be used as a substrate or product in studies of aryl sulfotransferases and arylsulfatases. wikipedia.orgwikipedia.orgnih.gov Research in this area aims to characterize the activity and specificity of these enzymes, which is crucial for developing biocatalytic processes for the synthesis of other valuable sulfated compounds. acs.orgnih.gov

Chemical Synthesis: As a building block, the amino and sulphate groups on the aromatic ring offer reactive sites for further chemical modification, enabling the synthesis of more complex molecules.

Unexplored Avenues and Future Directions:

Novel Therapeutic Applications: While the parent p-aminophenol has known biological activities, the pharmacological profile of its sulfated form is less explored. Future research could investigate whether potassium p-aminophenyl sulphate itself possesses any unique therapeutic properties, potentially with a different mechanism of action or improved pharmacokinetic profile compared to its parent compound.

Materials Science: The potential of incorporating the p-aminophenyl sulphate moiety into polymers or other materials has not been extensively studied. Its ionic nature and the presence of functional groups could impart interesting properties to new materials, such as altered solubility, conductivity, or ion-exchange capabilities.

Environmental Fate and Toxicology: As a potential metabolite and industrial chemical, understanding the environmental fate and toxicological profile of potassium p-aminophenyl sulphate is important. Research could focus on its persistence, degradation pathways, and potential effects on ecosystems.

The following tables provide a summary of key information related to the compounds discussed:

Table 1: Properties of Potassium p-Aminophenyl Sulphate

| Property | Value | Reference |

| Molecular Formula | C6H6KNO4S | scbt.com |

| Molecular Weight | 227.28 g/mol | scbt.com |

| CAS Number | 37763-28-3 | scbt.com |

Table 2: Related p-Aminophenol Derivatives in Research

| Compound | Key Research Area(s) |

| Paracetamol (Acetaminophen) | Analgesic and antipyretic drug, metabolism, and toxicology. pharmacy180.comnih.govbrainkart.com |

| Phenacetin | Former analgesic, now studied for its toxicological profile. pharmacy180.combrainkart.com |

| Acetanilide | Historical analgesic, studied for its toxicity. pharmacy180.com |

| p-Dodecylaminophenol | Investigated for dermatological applications. nih.gov |

Table 3: Enzymes Involved in Aryl Sulphate Metabolism

| Enzyme | Function | EC Number |

| Aryl sulfotransferase | Catalyzes the transfer of a sulphate group to a phenolic acceptor. nih.govwikipedia.org | 2.8.2.1 |

| Arylsulfatase | Catalyzes the hydrolysis of aryl sulphate esters. wikipedia.orgnih.gov | 3.1.6.1 |

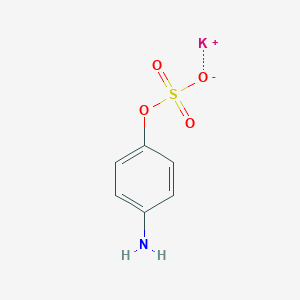

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;(4-aminophenyl) sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4S.K/c7-5-1-3-6(4-2-5)11-12(8,9)10;/h1-4H,7H2,(H,8,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIYRGUNGMFJTRE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OS(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6KNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408318 | |

| Record name | Potassium p-Aminophenyl Sulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37763-28-3 | |

| Record name | Potassium p-Aminophenyl Sulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Potassium P Aminophenyl Sulphate

Chemical Synthesis of Potassium p-Aminophenyl Sulphate

The synthesis of potassium p-aminophenyl sulphate primarily revolves around the modification of p-aminophenol. These methods can be broadly categorized into direct sulfation and neutralization routes, with specific considerations for large-scale industrial production.

Direct Sulfation and Neutralization Routes

The foundational approach to synthesizing potassium p-aminophenyl sulphate involves the direct sulfation of p-aminophenol. This process typically utilizes a sulfonating agent, such as sulfuric acid, to introduce the sulfate (B86663) group onto the aromatic ring. The initial product, p-aminophenylsulfonic acid, is then neutralized with a potassium base, such as potassium hydroxide, to yield the desired potassium salt.

Another route involves the reduction of p-nitrophenol to p-aminophenol. The synthesis of p-aminophenol can be achieved through the reduction of p-nitrosophenol with iron. core.ac.uk The subsequent sulfation and neutralization steps would then follow to produce potassium p-aminophenyl sulphate.

Large-Scale Synthetic Approaches

For industrial-scale production, efficiency and yield are paramount. The synthesis often starts from nitrobenzene, which is catalytically hydrogenated in an acidic medium to produce p-aminophenol. google.comgoogleapis.comgoogle.com This process, however, can lead to impurities such as 4,4'-diaminodiphenyl ether and aniline (B41778). google.comgoogleapis.com Purification of the p-aminophenol is crucial before proceeding with the sulfonation and neutralization steps. One method for purification involves adjusting the pH of the aqueous feed solution and extracting the impurities with a mixture of aniline and toluene. google.comgoogleapis.com

Synthesis and Elaboration of p-Aminophenyl Sulfate Derivatives

The versatility of p-aminophenyl sulphate is demonstrated through its use as a precursor in the synthesis of a wide array of derivatives. These transformations often leverage the reactivity of the amino group and the stability of the sulfate moiety.

Derivatization Pathways from p-Aminophenol Precursors

p-Aminophenol serves as a crucial starting point for numerous derivatives. pharmacy180.com For instance, it is a key intermediate in the synthesis of various dyes. nih.gov The amino group can be diazotized and then coupled with other aromatic compounds to form azo dyes. scialert.netresearchgate.net This highlights the utility of the p-aminophenol backbone in creating chromophoric systems.

Synthesis of N-Substituted p-Aminophenyl Sulfates (e.g., Potassium N-Acetyl-N-Hydroxy-p-Aminophenyl Sulfate)

A notable derivative is potassium N-acetyl-N-hydroxy-p-aminophenyl sulfate. Its synthesis involves the reduction of potassium p-nitrophenyl sulfate to the corresponding hydroxylamine, followed by acetylation. nih.gov This compound is noted to be stable at physiological pH and temperature. nih.gov

Incorporation into Advanced Molecular Architectures

The p-aminophenyl sulfate moiety can be integrated into larger, more complex molecules with diverse functionalities.

Bisphosphonic Acid Moieties: While direct synthesis from p-aminophenyl sulfate is not explicitly detailed, related structures like [(4-aminophenyl)(hydroxyl)methylene]bis(phosphonic acid) are synthesized from 4-aminobenzoic acid. ajchem-a.com These bisphosphonate derivatives are created through reactions with phosphorus trichloride (B1173362) and phosphorous acid, followed by hydrolysis. researchgate.netnih.gov This suggests a potential pathway for incorporating the aminophenyl group into bisphosphonate structures.

Pteridines: Pteridine (B1203161) derivatives can be synthesized from various precursors, including those with amino functionalities. ijfmr.comresearchgate.netijrpr.com For example, aryl-substituted pteridines are synthesized from 4,6-diamino-5-nitrosopyrimidines by cyclization with 4-aminophenylacetonitriles. nih.gov This indicates the possibility of using aminophenyl compounds in the construction of the pteridine ring system.

Tetrathiafulvalenes (TTF): Tetrathiafulvalene (TTF) derivatives are known for their electron-donating properties and are used in developing organic conducting materials. rsc.org The synthesis of dissymmetric TTF derivatives has been reported, showcasing the versatility of TTF chemistry. mdpi.com While a direct link to p-aminophenyl sulfate is not established in the provided context, the functionalization of TTF with various aromatic groups is a common strategy. nih.govresearchgate.net

Azo Compounds: p-Aminophenol is a valuable precursor for synthesizing azo dyes. scialert.netresearchgate.netunb.ca The process involves diazotization of the amino group followed by a coupling reaction with an electron-rich aromatic compound. unb.caresearchgate.net This method is widely used due to its straightforward nature. unb.camdpi.com

Reaction Mechanisms and Kinetic Studies in p-Aminophenyl Sulfate Synthesis

The synthesis of p-aminophenyl sulfate, and by extension its potassium salt, is fundamentally achieved through the electrophilic aromatic sulfonation of p-aminophenol. This reaction is a classic example of electrophilic aromatic substitution, a cornerstone of organic chemistry. The process involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring of p-aminophenol, which is subsequently neutralized with a potassium base to yield the final product.

The reaction mechanism proceeds through a series of well-understood steps. Initially, the electrophile, which is typically sulfur trioxide (SO₃) or its protonated form, is generated from concentrated sulfuric acid. rsc.orgsuniv.ac.insaskoer.cayoutube.comwikipedia.org Two molecules of sulfuric acid can react to form the hydronium ion, a bisulfate ion, and sulfur trioxide. Alternatively, fuming sulfuric acid, which is a solution of SO₃ in concentrated sulfuric acid, can be used to provide a higher concentration of the electrophile, leading to a faster reaction. saskoer.ca

The generated sulfur trioxide, a powerful electrophile due to the highly electronegative oxygen atoms drawing electron density away from the sulfur atom, is then attacked by the electron-rich π system of the p-aminophenol ring. youtube.comnih.gov This attack results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. youtube.com In this step, the aromaticity of the ring is temporarily lost.

The final step in the formation of p-aminophenyl sulfonic acid is the deprotonation of the sigma complex. A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the newly attached sulfonic acid group. youtube.com This restores the aromaticity of the ring and yields the sulfonated product.

The orientation of the incoming sulfonic acid group is directed by the substituents already present on the benzene (B151609) ring. In p-aminophenol, the hydroxyl (-OH) and amino (-NH₂) groups are both activating and ortho-, para-directing. However, under the strongly acidic conditions of sulfonation, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a deactivating and meta-directing group. The hydroxyl group, while also potentially protonated, is less basic and remains a stronger activating and ortho-, para-directing group. The interplay of these electronic effects influences the position of sulfonation.

Kinetic studies on the sulfonation of aromatic compounds have been extensively conducted, though specific quantitative data for p-aminophenol is not as widely reported as for simpler substrates like benzene or toluene. Generally, the rate of sulfonation is dependent on the concentration of the aromatic compound and the sulfonating agent. The reaction is typically first order with respect to the sulfonic acid. researchgate.net

For related compounds, such as phenol, the sulfonation reaction with sulfuric acid has a reported rate constant (k) in the order of 10³–10⁴ L mol⁻¹ s⁻¹. The kinetics of sulfonation can be complex and are influenced by factors such as temperature, acid concentration, and the presence of water. The reaction is also known to be reversible, with desulfonation occurring in dilute, hot aqueous acid conditions. suniv.ac.inwikipedia.org

The activation energy for the sulfonation of aromatic compounds varies depending on the substrate and reaction conditions. For instance, studies on the sulfonation of other substituted benzenes provide insights into the energetic requirements of this transformation.

Below are interactive tables summarizing the key steps in the reaction mechanism and the factors influencing the kinetics of aromatic sulfonation, which are applicable to the synthesis of p-aminophenyl sulfate.

Table 1: Key Steps in the Electrophilic Sulfonation of p-Aminophenol

| Step | Description | Key Intermediates |

| 1. Generation of Electrophile | Reaction of sulfuric acid to form sulfur trioxide (SO₃) or its protonated form. | SO₃, H₃O⁺, HSO₄⁻ |

| 2. Electrophilic Attack | The π-electron system of the p-aminophenol ring attacks the sulfur atom of the electrophile. | Resonance-stabilized carbocation (sigma complex) |

| 3. Deprotonation | A weak base removes a proton from the carbon atom bonded to the sulfonic acid group, restoring aromaticity. | p-Aminophenyl sulfonic acid |

Table 2: Factors Influencing the Kinetics of Aromatic Sulfonation

| Factor | Effect on Reaction Rate | Explanation |

| Temperature | Increases rate | Provides sufficient energy to overcome the activation energy barrier. |

| Acid Concentration | Increases rate | Higher concentration of the sulfonating agent (SO₃) leads to more frequent collisions with the aromatic substrate. |

| Substituent Groups | Depends on the group | Activating groups (like -OH) increase the rate, while deactivating groups (like the protonated amino group, -NH₃⁺) decrease the rate. |

| Presence of Water | Decreases rate | Can dilute the acid and lead to the reverse reaction (desulfonation). |

Biochemical and Metabolic Research of Potassium P Aminophenyl Sulphate

Biochemical Interactions and Pathway Modulation

The biochemical behavior of Potassium p-Aminophenyl Sulphate within a biological system is dictated by the chemical properties of the p-aminophenyl group and the sulfate (B86663) moiety. These components can influence interactions with biomolecules and modulate metabolic pathways.

The interactions of Potassium p-Aminophenyl Sulphate with proteins are likely influenced by the aminophenyl and sulfate groups. The positively charged ammonium (B1175870) group can participate in cation-pi interactions with aromatic amino acid residues (such as tryptophan, tyrosine, and phenylalanine) in protein binding sites. These non-covalent interactions are known to be significant in the binding of ligands to proteins and can contribute to the stability of protein-ligand complexes. nih.gov The sulfate group, being negatively charged and capable of hydrogen bonding, can also contribute to binding affinity and specificity through electrostatic interactions with positively charged amino acid residues like lysine (B10760008) and arginine.

While specific protein targets for Potassium p-Aminophenyl Sulphate have not been extensively documented, the binding characteristics of similar small molecules suggest potential interactions with a range of proteins, including metabolic enzymes and transport proteins. The nature and strength of these interactions would be highly dependent on the specific architecture of the protein's binding pocket.

The influence of Potassium p-Aminophenyl Sulphate on biochemical pathways is likely linked to its metabolism. As a sulfated compound, it is a substrate for sulfatase enzymes, which hydrolyze the sulfate ester bond. This reaction would release p-aminophenol and a sulfate ion.

The released p-aminophenol is a known metabolite and can enter various metabolic pathways. For instance, in some microorganisms, p-aminophenol can be converted to 1,4-benzenediol (hydroquinone) and subsequently to 1,2,4-trihydroxybenzene. nih.govresearchgate.net This intermediate can then undergo ring cleavage by dioxygenase enzymes, feeding into central metabolic pathways like the tricarboxylic acid (TCA) cycle. researchgate.netresearchgate.net

The release of sulfate from the hydrolysis of Potassium p-Aminophenyl Sulphate could also have localized effects on sulfate-dependent pathways. However, given the systemic regulation of sulfate homeostasis, significant widespread effects from the metabolism of this single compound are less likely under normal physiological conditions.

Enzymatic Transformations and Substrate Specificity for Aryl Sulfates

The enzymatic transformation of aryl sulfates is a key aspect of their metabolism. This section explores the enzymes involved in these transformations and the use of aryl sulfates as tools to measure their activity.

Sulfotransferase (SULT) enzymes are a major family of phase II detoxification enzymes that catalyze the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a substrate. This process, known as sulfation, generally increases the water solubility of xenobiotics and endogenous compounds, facilitating their excretion.

A prominent example of the importance of sulfation is the metabolism of paracetamol (acetaminophen). At therapeutic doses, a significant portion of paracetamol is metabolized through sulfation to form paracetamol sulfate, a non-toxic and readily excretable compound. Several human SULT isoforms, including SULT1A1, SULT1A3, and SULT1A4, are involved in this process. The efficiency of sulfation is a critical factor in preventing paracetamol-induced hepatotoxicity, which can occur when the sulfation and glucuronidation pathways become saturated, leading to the formation of a toxic metabolite.

Aryl sulfates are widely used as substrates to measure the activity of sulfatase enzymes. The principle of these assays relies on the hydrolysis of the aryl sulfate by the enzyme, which releases a chromogenic or fluorogenic phenol. The amount of product formed over time, measured spectrophotometrically or fluorometrically, is proportional to the enzyme's activity.

A commonly used substrate for this purpose is p-nitrophenyl sulfate (pNPS). Hydrolysis of pNPS by arylsulfatases releases p-nitrophenol, a yellow-colored compound under alkaline conditions, allowing for a simple and sensitive colorimetric assay. This method is broadly applied in various fields, from clinical diagnostics to environmental microbiology, to quantify sulfatase activity in biological samples.

Microbial and Environmental Biotransformation Pathways

The fate of Potassium p-Aminophenyl Sulphate in the environment is largely determined by microbial activity. Microorganisms possess a diverse array of enzymes capable of transforming a wide range of organic compounds.

The biotransformation of Potassium p-Aminophenyl Sulphate would likely begin with the hydrolysis of the sulfate ester bond by microbial arylsulfatases, releasing p-aminophenol. p-Aminophenol is a known environmental contaminant and its microbial degradation has been studied. Several bacterial strains, including those from the genera Pseudomonas and Burkholderia, have been shown to utilize p-aminophenol as a sole source of carbon and nitrogen. nih.govresearchgate.net

The degradation pathway of p-aminophenol in these microorganisms typically involves its conversion to catecholic intermediates, which are then subject to ring cleavage by dioxygenases. nih.govresearchgate.net The resulting aliphatic products can then be funneled into central metabolic pathways. For example, Burkholderia sp. strain AK-5 converts 4-aminophenol (B1666318) to 1,2,4-trihydroxybenzene, which is then cleaved by 1,2,4-trihydroxybenzene 1,2-dioxygenase to form maleylacetic acid. nih.govresearchgate.net The ultimate fate of the molecule in the environment is its mineralization to carbon dioxide, water, and inorganic sulfate. The specific pathways and the efficiency of degradation can vary depending on the microbial community composition and environmental conditions such as pH, temperature, and the presence of other nutrients. researchgate.netnih.gov

Metabolic Engineering Strategies for Aminophenyl Compound Biosynthesis

Metabolic engineering offers a promising avenue for the sustainable production of valuable aromatic compounds from renewable resources. nih.govnih.gov This approach involves the targeted modification of microbial metabolic pathways to enhance the production of specific chemicals. alfa-chemistry.com A key focus has been the biosynthesis of aminophenyl compounds, such as 4-aminophenylalanine (4APhe), which serves as a monomer for high-performance bioplastics. rsc.org

The central strategy often revolves around redirecting carbon flux towards the desired product. nih.gov The shikimate pathway is a primary target for engineering as it is the metabolic route for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan), which are precursors to many other aromatic compounds. nih.govrsc.org

In one notable study, Escherichia coli was engineered to produce 4APhe from lignocellulosic biomass. rsc.org Key engineering strategies included:

Disruption of Competing Pathways: To increase the availability of precursors for the shikimate pathway, genes for competing pathways, such as those producing acetate (B1210297) or lactate (B86563), were disrupted. This led to a significant increase in 4APhe production. rsc.org

Enhancing Pathway Flux: Metabolomic analysis revealed that the engineered strains exhibited increased flux through both the pentose (B10789219) phosphate (B84403) and shikimate pathways, leading to higher yields of the target compound. rsc.org

| Engineered Strain | Genetic Modification | Feedstock | 4APhe Titer (g L⁻¹) | Reference |

| HKE6027 (E. coli) | ldh mutant (disruption of lactate production) | Glucose | >3-fold increase vs parent | rsc.org |

| HKE6027 (E. coli) | ldh mutant (disruption of lactate production) | Sorghum bagasse hydrolysate | 5.7 | rsc.org |

These strategies demonstrate the potential of metabolic engineering to create microbial cell factories for the production of aminophenyl compounds. nih.gov By systematically identifying and overcoming metabolic bottlenecks, researchers can significantly improve the efficiency and yield of bio-based chemical production, offering a sustainable alternative to traditional chemical synthesis. nih.govrsc.org

Analytical and Spectroscopic Characterization of Potassium P Aminophenyl Sulphate

Advanced Chromatographic Techniques for Analysis and Quantification

Chromatographic methods are paramount for separating Potassium p-Aminophenyl Sulphate from impurities and quantifying its presence in various matrices. Techniques such as HPLC, LC-MS, and UPLC offer varying degrees of resolution, sensitivity, and speed.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds like Potassium p-Aminophenyl Sulphate. A typical method involves a reversed-phase approach, which separates compounds based on their hydrophobicity.

Method Development: The development of a robust HPLC method begins with the selection of appropriate chromatographic conditions. For Potassium p-Aminophenyl Sulphate, a reversed-phase C18 column is a common choice for the stationary phase. The mobile phase often consists of a mixture of an aqueous buffer (such as potassium dihydrogen phosphate (B84403), with pH adjusted by an acid like orthophosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net Elution can be performed in either an isocratic mode (constant mobile phase composition) or a gradient mode (composition varies over time) to achieve optimal separation from any impurities. longdom.orgnih.gov Detection is typically accomplished using a UV detector set at a wavelength where the analyte exhibits maximum absorbance, determined from its UV spectrum. researchgate.net

Method Validation: Once developed, the HPLC method must be validated to ensure it is suitable for its intended purpose, adhering to guidelines such as those from the International Conference on Harmonisation (ICH). mfd.org.mk Validation confirms that the method is specific, linear, accurate, precise, and robust. researchgate.net

Specificity: The ability to assess the analyte unequivocally in the presence of other components. researchgate.net This is demonstrated by the absence of interfering peaks at the retention time of Potassium p-Aminophenyl Sulphate.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. researchgate.net A calibration curve is generated, and the correlation coefficient (r²) should ideally be ≥ 0.999. researchgate.net

Accuracy: The closeness of the test results to the true value, often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte. Recoveries are typically expected to be within 98-102%.

Precision: The degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). mfd.org.mk The relative standard deviation (RSD) is calculated, with acceptance criteria usually set at less than 2%. longdom.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Below is a table summarizing typical validation parameters and acceptance criteria for an HPLC method.

| Validation Parameter | Typical Acceptance Criterion | Description |

| Specificity | No interference at analyte retention time | Ensures the signal is only from the target compound. |

| Linearity (r²) | ≥ 0.999 | Indicates a strong correlation between concentration and response. researchgate.net |

| Accuracy (% Recovery) | 98.0% - 102.0% | Measures the trueness of the experimental value. researchgate.net |

| Precision (% RSD) | ≤ 2.0% | Measures the repeatability and reproducibility of the method. longdom.org |

| Robustness | No significant change in results | Evaluates the method's reliability with minor changes in parameters (e.g., pH, flow rate). mfd.org.mk |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is invaluable for the definitive structural confirmation of Potassium p-Aminophenyl Sulphate.

Following separation on the LC column, the eluent is directed to the mass spectrometer. An electrospray ionization (ESI) source is commonly used to generate gas-phase ions from the analyte without significant fragmentation. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). For Potassium p-Aminophenyl Sulphate, ESI in negative ion mode would detect the p-aminophenyl sulphate anion, while positive ion mode would detect the potassium cation. This provides an accurate mass measurement, confirming the molecular weight of the constituent ions.

For more detailed structural information, tandem mass spectrometry (MS/MS) can be employed. nih.gov In this technique, the molecular ion of p-aminophenyl sulphate is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint, allowing for unambiguous structural confirmation. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. mdpi.com This enhancement is achieved by using columns packed with smaller particles (<2 µm), which requires instrumentation capable of operating at much higher pressures. mdpi.com

The principles of UPLC are based on the van Deemter equation, which shows that separation efficiency increases as particle size decreases. The benefits of transitioning a method from HPLC to UPLC include drastically reduced analysis times and lower solvent consumption, leading to a more efficient and environmentally friendly analytical process. Existing HPLC methods can often be transferred to UPLC systems with appropriate adjustments to flow rate and gradient conditions, yielding higher resolution and greater sensitivity for the quantification of Potassium p-Aminophenyl Sulphate. mdpi.com

Vibrational and Electronic Spectroscopy for Structural Elucidation

Spectroscopic techniques that probe the vibrational and electronic properties of a molecule are essential for elucidating the structure of Potassium p-Aminophenyl Sulphate. FT-IR and UV-Vis spectroscopy provide complementary information about the functional groups and chromophores present in the molecule.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample, causing molecular vibrations such as stretching and bending of chemical bonds. The resulting spectrum provides a unique fingerprint of the molecule, revealing the presence of specific functional groups.

For Potassium p-Aminophenyl Sulphate, the FT-IR spectrum would exhibit characteristic absorption bands corresponding to its constituent parts: the aminophenyl group and the sulphate group. The potassium ion itself is not IR-active but influences the spectrum of the sulphate anion.

Key expected vibrational bands include:

N-H Stretching: The primary amine group (-NH₂) will show symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region. researchgate.net

Aromatic C-H Stretching: Absorption bands for C-H stretching on the benzene (B151609) ring typically appear just above 3000 cm⁻¹.

Aromatic C=C Stretching: Peaks corresponding to the carbon-carbon double bond stretching in the benzene ring are found in the 1450-1600 cm⁻¹ region.

S=O Stretching: The sulphate group (SO₄²⁻) will exhibit strong, characteristic absorption bands from the stretching of the S=O bonds, typically around 1240 cm⁻¹. researchgate.net

S-O Stretching: Vibrations corresponding to the S-O single bonds are also expected, often appearing in the 900-1100 cm⁻¹ range. researchgate.netut.ee

The table below summarizes the expected FT-IR absorption frequencies for the key functional groups in Potassium p-Aminophenyl Sulphate.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Sulphate (SO₄²⁻) | S=O Stretch | ~1240 researchgate.net |

| Sulphate (SO₄²⁻) | S-O Stretch | 900 - 1100 researchgate.net |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. This technique is particularly useful for analyzing compounds containing chromophores—molecular components that absorb light.

In Potassium p-Aminophenyl Sulphate, the p-aminophenyl group acts as the primary chromophore. The benzene ring conjugated with the lone pair of electrons on the amino group gives rise to characteristic electronic transitions (π → π*). The resulting UV-Vis spectrum is expected to show one or more absorbance maxima (λmax). The position and intensity (molar absorptivity, ε) of these maxima are characteristic of the compound and are sensitive to the solvent environment. The presence of the sulphate group has a minimal effect on the UV absorbance, which is dominated by the aromatic portion of the molecule.

The absorbance properties are governed by the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the analyte and the path length of the light through the sample. This relationship forms the basis for the quantitative determination of Potassium p-Aminophenyl Sulphate using UV-Vis spectroscopy and is the principle behind UV detection in HPLC. researchgate.net

The table below outlines the key parameters derived from UV-Vis spectroscopy.

| Parameter | Symbol | Description |

| Wavelength of Maximum Absorbance | λmax | The wavelength at which the compound absorbs the most light. |

| Molar Absorptivity | ε (epsilon) | A measure of how strongly the compound absorbs light at λmax. |

| Absorbance | A | The amount of light absorbed by the sample, used for quantification. |

Spectrophotometric Determination Methods (General applications to p-aminophenol-related compounds)

Spectrophotometry is a versatile and widely used technique for the quantitative determination of p-aminophenol and its derivatives. These methods are often based on the formation of colored compounds that can be measured using a UV-Vis spectrophotometer.

Several approaches have been developed for the spectrophotometric determination of p-aminophenol. One method involves the reaction of p-aminophenol with 4-nitro- or 2,4-dinitrobenzaldehyde (B114715) to form Schiff bases, which can then be quantified spectrophotometrically. nih.gov This procedure has been successfully applied to determine small amounts of p-aminophenol in the presence of acetaminophen (B1664979), with thin-layer chromatography (TLC) used to separate the Schiff bases from the reaction mixture prior to measurement. nih.gov Another technique involves the oxidative coupling of p-aminophenol with N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in the presence of an oxidizing agent like potassium iodate (B108269) in an alkaline medium. This reaction produces a stable, water-soluble colored product with a maximum absorption at 520 nm. The method follows Beer's law over a specific concentration range, allowing for accurate quantification.

Furthermore, p-aminophenol can be determined through its reaction with tiron (B1681039) in the presence of dissolved oxygen as an oxidant in an alkaline medium, which forms a green indophenol (B113434) dye. researchgate.net The stability of this dye can be enhanced by the addition of copper(II) ions, and its absorbance is measured at 601 nm. researchgate.net This method has been applied to determine p-aminophenol in pharmaceutical preparations, even in the presence of paracetamol without prior separation. researchgate.net Cloud point extraction is another advanced technique used to preconcentrate p-aminophenol before spectrophotometric analysis. This method utilizes mixed micelles of surfactants to extract the analyte, which then reacts with a chromogenic reagent like p-(dimethylamino)benzaldehyde. researchgate.net

The UV-Vis absorption spectrum of p-aminophenol itself shows characteristic peaks. For instance, in methanol, it exhibits an absorption maximum (λmax) at certain wavelengths which can be influenced by the solvent environment. researchgate.netresearchgate.net The electronic spectra of aminophenol derivatives are generally characterized by intense absorption bands in the UV region, which can be attributed to electronic transitions within the molecule's chromophore. researchgate.netwikipedia.org

| Method | Reagents | Wavelength (nm) | Application |

| Schiff Base Formation | 4-nitro- or 2,4-dinitrobenzaldehyde | Not Specified | Determination of p-aminophenol in acetaminophen nih.gov |

| Oxidative Coupling | N-(1-naphthyl)ethylenediamine, Potassium iodate | 520 | Determination of p-aminophenol in pharmaceutical preparations |

| Indophenol Dye Formation | Tiron, Dissolved Oxygen, Copper(II) | 601 | Simultaneous determination of paracetamol and p-aminophenol researchgate.net |

| Cloud Point Extraction | p-(dimethylamino)benzaldehyde, Surfactants | Not Specified | Measurement of p-aminophenol in various samples researchgate.net |

| Direct Spectrophotometry | None | Varies with solvent | General analysis of p-aminophenol and its derivatives researchgate.netresearchgate.netspectrabase.com |

| Photocatalytic Reduction Monitoring | Triethanolamine (TEOA) | 300 (product) | Monitoring the reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) rsc.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For potassium p-aminophenyl sulphate, with a molecular formula of C₆H₆KNO₄S, the expected molecular weight is approximately 227.28 g/mol . pharmaffiliates.com

In a typical mass spectrometry experiment, the compound is ionized, and the resulting molecular ion and its fragment ions are detected. The fragmentation of organic molecules follows predictable pathways, often involving the cleavage of weaker bonds or the loss of stable neutral molecules. For compounds containing amino groups, a common fragmentation pattern is the cleavage of the bond alpha to the nitrogen atom. libretexts.org In the case of amino acids, fragmentation can involve the loss of water (H₂O), carbon monoxide (CO), or ammonia (B1221849) (NH₃). nih.gov

For aryl sulphates, fragmentation often involves the loss of SO₃ or HSO₃⁻. nih.gov The fragmentation of potassium p-aminophenyl sulphate would likely involve a combination of these pathways. For instance, initial fragmentation could involve the loss of the potassium ion, followed by fragmentation of the p-aminophenyl sulphate anion. This could include the loss of SO₃ to give an aminophenoxide anion, or fragmentation of the aromatic ring and the amino group. The specific fragmentation pattern would provide valuable information for confirming the structure of the molecule.

| Ion | Potential m/z | Description |

| [M]⁺ or [M]⁻ | ~227 | Molecular Ion |

| [M-K]⁻ | ~188 | Loss of Potassium ion |

| [M-K-SO₃]⁻ | ~108 | Loss of Potassium and Sulphur Trioxide |

| [C₆H₆NO]⁻ | ~108 | Aminophenoxide anion |

Computational and Theoretical Chemistry of Potassium P Aminophenyl Sulphate

Quantum Chemical Analysis of Molecular Properties

Quantum chemical methods are instrumental in elucidating the fundamental electronic properties of potassium p-aminophenyl sulphate. By solving quantum mechanical equations, these techniques provide a detailed picture of the molecule's structure and potential for chemical interaction.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. mdpi.com It is a method that describes the properties of a multi-electron system through its electron density, offering a balance between accuracy and computational cost. mdpi.comrsc.org For potassium p-aminophenyl sulphate, DFT calculations are used to optimize the molecular geometry, revealing the most stable three-dimensional arrangement of its atoms.

DFT studies can elucidate the distribution of electrons within the molecule, identifying regions of high and low electron density. This information is critical for understanding the molecule's reactivity. Functionals such as B3LYP are commonly employed to calculate various parameters. nih.govnih.gov For instance, in related aromatic amines, DFT has been used to study polymerization mechanisms initiated by potassium persulfate, highlighting its utility in understanding reaction pathways. nih.govnsf.gov The calculations can determine bond lengths, angles, and dihedral angles, providing a complete structural description. Furthermore, DFT is used to compute the energies of different electronic states, which is fundamental to analyzing the molecule's stability and the energy barriers for chemical reactions. nih.govaps.org

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilicity. youtube.comresearchgate.net Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.comresearchgate.net

The energy of the HOMO is directly related to the ionization potential, indicating the ease with which an electron can be removed. A higher HOMO energy suggests a greater ability to donate electrons. The energy of the LUMO is related to the electron affinity. A lower LUMO energy indicates a greater propensity to accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. researchgate.net A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small gap suggests the molecule is more polarizable and reactive.

Table 1: Hypothetical Frontier Molecular Orbital Energies for p-Aminophenyl Sulphate Anion

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -0.9 |

| HOMO-LUMO Gap (ΔE) | 4.9 |

Note: The values presented are illustrative for a molecule of this type and would be precisely determined through specific DFT calculations.

Molecular Electrostatic Potential (MESP) is a real physical property that provides a visual representation of the charge distribution around a molecule. researchgate.net It is calculated from the electron density and is invaluable for predicting how a molecule will interact with other chemical species, particularly in noncovalent interactions. researchgate.netrsc.org The MESP map displays regions of negative potential (Vmin), which are rich in electrons and are favorable sites for electrophilic attack. rsc.org These typically correspond to lone pairs of electrons or π-systems. nih.gov Regions of positive potential are electron-poor and are susceptible to nucleophilic attack.

For the p-aminophenyl sulphate anion, MESP analysis would reveal significant negative potential around the oxygen atoms of the sulphate group and the nitrogen atom of the amino group due to the presence of lone pairs. These areas represent the primary sites for interaction with electrophiles or cations, like the potassium ion. The hydrogen atoms of the amino group and the aromatic ring would exhibit regions of positive electrostatic potential. MESP topology analysis can identify critical points (CPs) in the potential field, which correspond to minima, maxima, and saddle points, offering a quantitative way to interpret molecular reactivity and intermolecular interactions. nih.govniscpr.res.in

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in the presence of time-dependent electromagnetic fields, such as light. mpg.de This makes it a powerful tool for predicting and interpreting electronic absorption spectra (like UV-Visible spectra). aps.orgaps.orggrafiati.com

By applying TD-DFT, one can calculate the vertical excitation energies, which correspond to the energy required to promote an electron from an occupied orbital to an unoccupied one without a change in the molecular geometry. These excitation energies correspond to the wavelengths of light the molecule absorbs. The theory also calculates the oscillator strength for each transition, which determines the intensity of the corresponding absorption peak. researchgate.net For potassium p-aminophenyl sulphate, TD-DFT calculations could predict the λmax values for its π→π* and n→π* transitions, providing theoretical support for experimental spectroscopic data and helping to understand how structural modifications influence its optical properties. nih.gov

In Silico Modeling of Chemical and Biochemical Interactions

Beyond the properties of the isolated molecule, computational methods are used to model its interactions with its environment. In silico modeling encompasses a range of techniques to simulate how a molecule behaves in a chemical or biological context.

Molecular docking is a prominent example of in silico modeling. This technique predicts the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. For instance, if potassium p-aminophenyl sulphate were being investigated for a potential biological role, docking studies could be performed to model its interaction with the active site of a target protein. This would provide insights into the specific amino acid residues involved in binding, the types of interactions (e.g., hydrogen bonds, electrostatic interactions), and a quantitative estimate of the binding energy. Such studies are foundational in drug discovery and design. mdpi.com

Furthermore, periodic DFT calculations can be used to model the compound in its solid, crystalline state. These calculations help validate crystal structures obtained from experimental techniques like X-ray diffraction and can be used to analyze the stability of different polymorphic forms. nih.gov By simulating the compound within a periodic lattice, researchers can understand the intermolecular forces that govern its solid-state properties.

Environmental Fate and Biogeochemical Cycling of Potassium P Aminophenyl Sulphate

Environmental Distribution and Mobility

The movement and distribution of Potassium p-Aminophenyl Sulphate in the environment are largely influenced by its behavior in soil and water and its tendency to become airborne.

Soil and Water Mobility Assessment

The mobility of related sulfonated compounds, such as sulfonamides, has been shown to be significantly dependent on soil pH and charge density. nih.gov At lower pH, where these compounds may exist in cationic or neutral forms, retention in soil is more substantial. nih.gov Conversely, at higher pH, where they are predominantly in anionic form, mobility is enhanced and can approximate that of a conservative tracer like bromide. nih.gov Given that Potassium p-Aminophenyl Sulphate is a salt, it will exist in a dissociated state in water, and the mobility of the p-aminophenyl sulphate anion would likely follow similar pH-dependent patterns. The mobility of aniline (B41778), a related compound, is also influenced by soil properties, with electrostatic retention being a key mechanism. nih.gov

Table 1: Estimated Physicochemical Properties and Mobility Indicators for p-Aminobenzenesulfonic Acid

| Parameter | Value | Interpretation | Source |

| Log Kow | -2.16 | High water solubility, low sorption to organic matter | wikipedia.org |

| Mobility | pH-dependent | Higher mobility at higher pH | nih.gov |

This table presents data for p-aminobenzenesulfonic acid as a proxy for Potassium p-Aminophenyl Sulphate.

Volatility and Atmospheric Persistence

The potential for a chemical to be transported long distances in the atmosphere is related to its volatility, which can be inferred from its vapor pressure and Henry's Law constant. For p-aminobenzenesulfonic acid, the estimated vapor pressure is extremely low, at 1 x 10⁻⁹ mm Hg at 25°C. wikipedia.org The Henry's Law constant for 4-aminophenol (B1666318), a structurally similar compound, is estimated to be 3.6 x 10⁻¹⁰ atm-cu m/mole, indicating it is essentially nonvolatile from water surfaces. nih.gov

Based on these low values for related compounds, Potassium p-Aminophenyl Sulphate is expected to have a very low vapor pressure and is therefore not likely to volatilize significantly from soil or water surfaces. wikipedia.orgnih.gov Consequently, long-range atmospheric transport is not considered a significant environmental fate pathway for this compound. Its persistence in the atmosphere is therefore not a primary concern.

Table 2: Estimated Volatility Data for Related Compounds

| Compound | Parameter | Estimated Value | Source |

| p-Aminobenzenesulfonic acid | Vapor Pressure | 1 x 10⁻⁹ mm Hg at 25°C | wikipedia.org |

| 4-Aminophenol | Henry's Law Constant | 3.6 x 10⁻¹⁰ atm-cu m/mole | nih.gov |

This table provides estimated data for compounds structurally related to Potassium p-Aminophenyl Sulphate.

Biodegradation Pathways in Natural Systems

The breakdown of Potassium p-Aminophenyl Sulphate by microorganisms is a critical process in determining its persistence in the environment.

Aerobic and Anaerobic Degradation Mechanisms

Studies on a range of sulfonated aromatic amines, including 4-aminobenzenesulfonic acid (4-ABS), the anionic component of Potassium p-Aminophenyl Sulphate, have shown that these compounds are generally resistant to biodegradation. epa.govresearchgate.net

Aerobic Degradation: The degradation of 4-ABS has been observed to occur primarily under aerobic conditions. epa.gov However, this degradation is often slow and requires the presence of microbial communities that have been previously exposed and adapted to such compounds. epa.govresearchgate.net In one study, only inocula from historically polluted sources were capable of degrading 2-ABS and 4-ABS. epa.gov Complete mineralization of these compounds, involving both the breakdown of the aromatic ring and the release of the sulfonate group as sulfate (B86663), has been demonstrated in bioreactor experiments with specialized enrichment cultures. epa.gov The maximum degradation rate for 4-ABS was found to be somewhat lower than that for its isomer, 2-ABS. epa.gov

Anaerobic Degradation: Under anaerobic conditions, the tested sulfonated aromatic amines, including 4-ABS, were found to be non-biodegradable. epa.govresearchgate.net This suggests that in anoxic environments such as deep sediments or waterlogged soils, Potassium p-Aminophenyl Sulphate is likely to persist for extended periods.

Factors Influencing Biodegradation Rates in Environmental Matrices

Several environmental factors can influence the rate at which Potassium p-Aminophenyl Sulphate is biodegraded.

Acclimation of Microbial Communities: The presence of a microbial population already adapted to sulfonated aromatic amines is a key factor for degradation to occur. epa.govresearchgate.net

Oxygen Availability: As degradation is primarily an aerobic process, the presence of oxygen is crucial. epa.gov

pH: The pH of the environment can impact microbial activity. For instance, bacteria capable of degrading aniline have shown optimal degradation at a neutral pH. nih.gov The mobility of the compound, which is also pH-dependent, can affect its availability to microorganisms. nih.govnih.gov

Organic Carbon Content: The presence of other organic carbon sources can influence the degradation of xenobiotic compounds, though the specific effect on Potassium p-Aminophenyl Sulphate has not been detailed.

Nutrient Availability: The availability of nutrients such as nitrogen and phosphorus is essential for microbial growth and metabolism, and therefore can impact the rate of biodegradation.

Bioaccumulation Potential Studies

Bioaccumulation refers to the accumulation of a chemical in an organism to a concentration higher than that in the surrounding environment. The bioconcentration factor (BCF) is a common measure of this potential for aquatic organisms. wikipedia.org

For sulfanilic acid, an estimated BCF of 3 has been calculated in fish. wikipedia.org This low value suggests that the potential for bioconcentration of p-aminophenyl sulphate in aquatic organisms is low. wikipedia.org This is consistent with the compound's high water solubility and low log Kow, which indicate a low affinity for fatty tissues where hydrophobic compounds tend to accumulate. wikipedia.org

It is important to note that BCF values can be influenced by various factors, including the species of organism and the exposure concentration of the chemical. cefas.co.uknih.gov However, based on the available data for the closely related sulfanilic acid, significant bioaccumulation of Potassium p-Aminophenyl Sulphate in the food chain is not expected.

Table 3: Estimated Bioaccumulation Potential of p-Aminobenzenesulfonic Acid

| Parameter | Estimated Value | Interpretation | Source |

| Bioconcentration Factor (BCF) in fish | 3 | Low potential for bioaccumulation | wikipedia.org |

This table presents estimated data for p-aminobenzenesulfonic acid as a proxy for Potassium p-Aminophenyl Sulphate.

Advanced Research Applications in Organic and Materials Chemistry

Role of Potassium p-Aminophenyl Sulphate as a Synthetic Intermediate

In organic synthesis, Potassium p-aminophenyl sulphate serves as a valuable intermediate, primarily due to the reactivity of its aromatic amino group. This group can be readily converted into a diazonium salt, a highly versatile functional group in synthetic chemistry.

The process begins with diazotization, where the primary aromatic amine on the p-aminophenyl sulphate moiety reacts with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0–5 °C). This reaction produces a water-soluble aromatic diazonium salt. These salts are important electrophiles in azo coupling reactions. unb.canih.gov

This diazonium intermediate can then be coupled with electron-rich aromatic compounds, such as phenols or anilines, to form azo dyes. nih.govsphinxsai.com The presence of the potassium sulphate group on the original molecule is retained in the final product, imparting increased water solubility. This is a significant advantage for dyes used in textile applications, printing, or as biological stains where aqueous compatibility is crucial. researchgate.net The general synthetic route allows for the creation of a diverse library of water-soluble dyes by varying the coupling partner. researchgate.netscialert.net

Table 1: Exemplar Synthesis of a Water-Soluble Azo Dye

| Step | Reactant/Intermediate | Reagents | Product | Purpose |

|---|---|---|---|---|

| 1. Diazotization | Potassium p-aminophenyl sulphate | NaNO₂, HCl(aq), 0-5°C | p-Sulphophenyl diazonium chloride | Formation of the reactive electrophile. |

| 2. Azo Coupling | p-Sulphophenyl diazonium chloride | N,N-Dimethylaniline (coupling partner) | Water-soluble azo dye | Synthesis of the final chromophore. |

Development of Analytical Standards and Reference Materials (e.g., for HPLC Assays)

The development and validation of analytical methods, particularly High-Performance Liquid Chromatography (HPLC), rely on the availability of high-purity certified reference materials (CRMs). scribd.com These standards are essential for identifying and quantifying analytes, including active pharmaceutical ingredients (APIs) and their impurities.

Potassium p-aminophenyl sulphate is well-suited for use as an analytical standard for several reasons. It is a stable, crystalline solid, which ensures consistency and a long shelf-life. scribd.com Its inherent water solubility simplifies the preparation of accurate stock solutions for calibrating instruments. This compound is structurally related to p-aminophenol, a known process impurity and degradation product of the common analgesic paracetamol (acetaminophen). scribd.com Regulatory guidelines often require strict control and monitoring of such impurities.

Therefore, Potassium p-aminophenyl sulphate can be used as a primary or secondary reference material in HPLC methods designed to separate and quantify p-aminophenol and its related substances, including its sulphated metabolites in biological matrices. Its distinct retention time under specific chromatographic conditions helps in the validation of analytical methods, ensuring they are accurate, precise, and specific for the intended analytes.

Table 2: Typical HPLC Assay Parameters Referencing a Phenyl Sulphate Standard

Research into Functional Materials and Chemical Probes (e.g., Porphyrins, Hydrogels)

The unique bifunctional nature of Potassium p-aminophenyl sulphate makes it an attractive candidate for incorporation into advanced functional materials, imparting specific chemical properties like water solubility, ionic charge, and reactive handles for further modification.

Porphyrins: Porphyrins are macrocyclic compounds with significant applications in photodynamic therapy, catalysis, and sensors. unt.edunih.gov However, their utility is often limited by poor solubility in aqueous media. Functionalizing the porphyrin macrocycle with ionic groups is a common strategy to overcome this limitation. nih.gov The synthesis of amino-functionalized porphyrins is a key step toward creating more complex conjugates. mdpi.comrsc.org

Potassium p-aminophenyl sulphate can serve as a precursor for creating water-soluble porphyrin derivatives. The amino group can be used to link the phenyl sulphate moiety to the porphyrin core, for instance, through amidation with a porphyrin bearing a carboxylic acid group or by participating in a condensation reaction to form the porphyrin ring itself. The resulting porphyrin would possess the desirable electronic and photophysical properties of the macrocycle while gaining enhanced solubility and preventing aggregation in aqueous environments due to the appended potassium sulphate groups.

Hydrogels: Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water, with widespread applications in biomedicine and environmental science. nih.govmdpi.com Their properties are dictated by the monomers and cross-linkers used in their synthesis. Incorporating functional monomers allows for the creation of "smart" hydrogels that respond to stimuli like pH, temperature, or specific ions. rsc.org

Potassium p-aminophenyl sulphate can be utilized as a functional monomer in hydrogel synthesis. The amino group provides a reactive site for co-polymerization with common monomers like acrylates or for cross-linking into an existing polymer network. acs.org The incorporation of the phenyl sulphate group into the hydrogel matrix would introduce a fixed anionic charge. This could significantly influence the hydrogel's swelling capacity, its mechanical properties, and its ability to sequester cationic species (e.g., heavy metal ions or cationic drugs) from solution, opening up applications in controlled drug release and environmental remediation. researchgate.net

Table 3: Hypothetical Formulation of a Functional Hydrogel

| Component | Example | Role in Hydrogel Formation |

|---|---|---|

| Base Monomer | Acrylamide | Forms the primary polymer backbone. |

| Functional Monomer | Potassium p-aminophenyl sulphate | Provides ionic character and a site for further functionalization. |

| Cross-linker | N,N'-Methylenebisacrylamide | Creates the three-dimensional network structure. |

| Initiator | Ammonium (B1175870) persulfate | Initiates the radical polymerization process. |

| Resulting Property | Anionic, high-swelling hydrogel | Potential for cation binding and controlled release applications. |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying Potassium p-Aminophenyl Sulphate in biological matrices?

- Methodology : High-performance liquid chromatography (HPLC) coupled with UV-Vis detection is commonly used due to its sensitivity for aromatic amines. Ensure mobile phases are buffered at pH 6–7 to stabilize the sulfonic acid group. For complex matrices, pre-column derivatization with dansyl chloride improves detection limits . Validate methods using spiked recovery experiments and compare against standard curves prepared in relevant buffers (e.g., phosphate-buffered saline).

Q. How can researchers optimize synthesis yields of Potassium p-Aminophenyl Sulphate?

- Methodology : Sulfonation of p-aminophenol using concentrated sulfuric acid under controlled temperature (60–70°C) is a standard route. Neutralize with potassium hydroxide to precipitate the product. Monitor reaction progress via thin-layer chromatography (TLC) with silica plates and a 3:1 ethyl acetate/methanol eluent. Recrystallize from hot ethanol to remove unreacted starting materials .

Q. What are the critical parameters for ensuring sample stability during storage?

- Methodology : Store lyophilized samples in amber vials at –20°C to prevent photodegradation and hydrolysis. For aqueous solutions, adjust pH to 7.0–7.5 and add 0.1% sodium azide to inhibit microbial growth. Conduct stability assays using accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and quantify degradation products via LC-MS .

Advanced Research Questions

Q. How do contradictory results in radical pair kinetics studies involving Potassium p-Aminophenyl Sulphate arise, and how can they be resolved?

- Methodology : Magnetic field effects (MFEs) on triplet radical pairs may vary due to differences in solvent viscosity or surfactant concentration (e.g., sodium dodecyl sulfate). Use laser flash photolysis with time-resolved electron paramagnetic resonance (EPR) to directly observe radical pair dynamics. Control surfactant micelle size by adjusting SDS concentration (10–20 mM) to standardize reaction environments .

Q. What mechanistic insights can be gained from studying the compound’s interaction with metalloenzymes?

- Methodology : Investigate inhibition kinetics of matrix metalloproteinases (MMPs) using fluorogenic substrates (e.g., DQ-collagen). Pre-activate MMPs with p-aminophenyl mercuric acetate (APMA) to expose catalytic sites. Perform competitive binding assays with varying concentrations of Potassium p-Aminophenyl Sulphate and analyze data using Lineweaver-Burk plots to determine inhibition constants .

Q. How can researchers address discrepancies in reported solubility data across different solvents?

- Methodology : Employ a standardized shake-flask method: Saturate solvents (e.g., water, DMSO, ethanol) with the compound at 25°C for 24 hours, filter, and quantify dissolved material via gravimetric analysis or UV absorbance. Validate results against computational solubility predictions using Hansen solubility parameters .

Methodological Notes for Experimental Design

- Spectroscopic Characterization : Use FT-IR to confirm sulfonate stretching vibrations (1040–1080 cm⁻¹) and ¹H-NMR (D₂O) to verify aromatic proton signals (δ 6.8–7.2 ppm). For advanced structural analysis, perform X-ray crystallography if single crystals are obtainable .

- Data Contradiction Analysis : When replication fails, cross-validate reagents (e.g., potassium counterion purity via ICP-OES) and environmental controls (e.g., oxygen-free conditions for radical studies) .

- Ethical and Safety Considerations : Handle p-aminophenol derivatives under fume hoods due to potential mutagenicity. Follow USP guidelines for waste disposal of sulfonate-containing compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.